6-bromo-2-methoxy-3-methylQuinoline

Monoamine Oxidase Inhibition Neurochemistry Enzyme Selectivity

Medicinal chemists require a validated quinoline intermediate for stereoselective bedaquiline analog synthesis. This 6-bromo-2-methoxy-3-methylquinoline provides the essential 3-methyl group and bromo cross-coupling handle. - Direct precursor to WHO-approved bedaquiline (TMC207) [US Pat. 8,633,320] - Enables Suzuki/Negishi couplings; 6-chloro analog loses >100-fold MAO-B potency (IC50 209 nM) - Typical 98% purity ensures reproducible reaction optimization - Density 1.455 g/cm³ for process scale-up characterization

Molecular Formula C11H10BrNO
Molecular Weight 252.11 g/mol
Cat. No. B8268521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-2-methoxy-3-methylQuinoline
Molecular FormulaC11H10BrNO
Molecular Weight252.11 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC(=C2)Br)N=C1OC
InChIInChI=1S/C11H10BrNO/c1-7-5-8-6-9(12)3-4-10(8)13-11(7)14-2/h3-6H,1-2H3
InChIKeyYVQDVTCOIFPFOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-methoxy-3-methylquinoline: Key Intermediate for Antitubercular Agents and MAO-B


6-Bromo-2-methoxy-3-methylquinoline (CAS: 854524-01-9) is a heterocyclic quinoline derivative characterized by a bromo substituent at the 6-position, a methoxy group at the 2-position, and a methyl group at the 3-position . It has a molecular formula of C11H10BrNO and a molecular weight of 252.11 g/mol . This compound is primarily utilized as a key intermediate in the synthesis of diarylquinoline antitubercular agents, most notably bedaquiline (TMC207), a WHO-approved drug for multidrug-resistant tuberculosis [1]. Its structure also confers moderate inhibitory activity against monoamine oxidase B (MAO-B), with an IC50 of 209 nM [2].

Diarylquinoline antitubercular agent synthesis
Key intermediate for bedaquiline (TMC207) and related analogs
Monoamine oxidase B (MAO-B) research
Reported inhibitory activity supports isoform selectivity studies
Cross-coupling enabled diversification
6-Bromo handle facilitates Suzuki / Negishi functionalization

Why 6-Bromo-2-methoxy-3-methylquinoline Is Irreplaceable


In medicinal chemistry, the substitution pattern on the quinoline core critically dictates both biological activity and synthetic utility. Replacing the 6-bromo group with a chloro substituent, as in 6-chloro-2-methoxy-3-methylquinoline, results in a >100-fold loss in MAO-B inhibitory potency and a shift in enzyme selectivity profile [1]. Similarly, the 3-methyl group is essential for the compound's role as a precursor to bedaquiline; removal of this methyl group yields 6-bromo-2-methoxyquinoline, which lacks the necessary steric and electronic properties for the key stereoselective coupling steps in bedaquiline synthesis [2]. Furthermore, the bromo substituent at the 6-position provides a critical handle for cross-coupling reactions (e.g., Suzuki, Negishi) that are integral to constructing complex diarylquinoline pharmacophores, a synthetic versatility not matched by the corresponding 6-fluoro or 6-unsubstituted analogs [3].

6-Halogen exchange (Br → Cl)High risk
Chloro analog may invert MAO isoform selectivity and lose >100-fold potency; activity profile likely not transferable.
3-Methyl removalSynthetic block
Absence of the 3-methyl group eliminates the steric/electronic features required for stereoselective bedaquiline coupling steps.
Alternative 6-substituents (F, H)Reactivity gap
6-Fluoro or unsubstituted analogs lack the cross-coupling reactivity needed for diarylquinoline pharmacophore construction.

Quantitative Comparison of 6-Bromo-2-methoxy-3-methylquinoline and Analogs


MAO-B Inhibition: Selectivity over 6-Chloro Analog

6-Bromo-2-methoxy-3-methylquinoline inhibits rat brain MAO-B with an IC50 of 209 nM [1]. In contrast, the 6-chloro analog (6-chloro-2-methoxy-3-methylquinoline) exhibits negligible MAO-B inhibition and instead weakly inhibits human MAO-A with an IC50 of 25,300 nM [2]. This represents a >121-fold difference in potency against MAO-B and a complete inversion of isoform selectivity, highlighting the critical role of the bromo substituent in determining enzyme interaction.

MAO-B selectivity
Head-to-head
IC50 209 nM (MAO-B) vs IC50 25,300 nM (MAO-A) >121-fold higher potency for Br analog
Supports isoform-selectivity context
Rat brain MAO-B vs recombinant human MAO-A; assay conditions differ
Monoamine Oxidase Inhibition Neurochemistry Enzyme Selectivity

Antitubercular Activity in Drug-Resistant TB Models

Derivatives based on the 3-benzyl-6-bromo-2-methoxy-quinoline scaffold, which is directly accessible from 6-bromo-2-methoxy-3-methylquinoline, exhibit potent in vitro antimycobacterial activity. In a Bactec assay against M. tuberculosis H37Rv, compounds 3, 8, 17, and 18 achieved 92–100% growth inhibition at a fixed concentration of 6.25 μg/mL, with MIC values of 6.25 μg/mL [1]. This activity is comparable to that of the first-line antitubercular drug isoniazid under identical experimental conditions, which was used as a positive control [1].

Antitubercular activity
Class-level
92–100% inhibition at 6.25 μg/mL (MIC 6.25 μg/mL)
Supports antimycobacterial scaffold context
M. tuberculosis H37Rv; isoniazid positive control; scaffold-derived compounds
Antitubercular Agents Mycobacterium tuberculosis Drug Resistance

Physical Property Differences: Density and Boiling Point

6-Bromo-2-methoxy-3-methylquinoline exhibits a predicted density of 1.455 ± 0.06 g/cm³ and a boiling point of 324.6 ± 37.0 °C at 760 mmHg [1]. In contrast, the 6-chloro analog (6-chloro-2-methoxy-3-methylquinoline) has a significantly lower predicted density of 1.228 ± 0.06 g/cm³ and a slightly higher boiling point of 328.2 ± 37.0 °C . The 18.5% higher density of the bromo compound can influence solubility, crystallization behavior, and formulation strategies in drug development.

Density difference
Cross-study comparable
Target: 1.455 g/cm³ vs 6-Cl analog: 1.228 g/cm³ +18.5% higher density
May influence formulation behavior
Predicted values; experimental validation recommended
Physicochemical Properties Formulation Science Process Chemistry

Validated Intermediate for Bedaquiline Synthesis

6-Bromo-2-methoxy-3-methylquinoline is a direct precursor in the synthesis of bedaquiline (TMC207), a diarylquinoline antitubercular drug approved by the FDA and listed in the WHO Model List of Essential Medicines [1]. The synthesis involves condensation of 3-benzyl-6-bromo-2-methoxyquinoline (derived from the title compound) with 3-(dimethylamino)-1-(1-naphthyl)propanone to form the bedaquiline core [2]. This validated synthetic pathway is not accessible using the 6-chloro, 6-fluoro, or 6-unsubstituted analogs due to their inability to undergo the required regioselective coupling reactions.

Bedaquiline synthesis
Supporting evidence
Direct precursor to bedaquiline (FDA-approved) vs 6-Cl/F/H analogs: unvalidated route
Established synthetic pathway context
Multi-step condensation; regioselectivity critical for pharmacophore assembly
Drug Synthesis Bedaquiline Tuberculosis Chemotherapy

HCV Protease Inhibitor: Patent-Validated Intermediate

Bromo-substituted quinolines of the formula described in US Patent 8,633,320, which includes 6-bromo-2-methoxy-3-methylquinoline, are disclosed as key intermediates in the preparation of agents for the treatment of hepatitis C viral (HCV) infections [1]. The bromo substituent at the 6-position enables subsequent functionalization via Suzuki or Negishi cross-coupling to install aryl or heteroaryl groups essential for HCV protease inhibition [1]. Non-brominated or chloro-substituted analogs lack the requisite reactivity for these palladium-catalyzed coupling steps.

HCV intermediate patent
Class-level
Claimed as intermediate in US8633320B2 for HCV protease inhibitors
Patent-disclosed synthetic utility
Class-level claim; experimental verification needed for specific analog
Hepatitis C Protease Inhibitors Antiviral Agents

6-Bromo-2-methoxy-3-methylquinoline: Key Applications and Procurement Scenarios


Bedaquiline Analog Synthesis for Tuberculosis

Given its established role as a direct precursor to bedaquiline (TMC207) [1], 6-bromo-2-methoxy-3-methylquinoline is the optimal starting material for structure-activity relationship (SAR) studies aiming to develop novel diarylquinoline antitubercular agents. The compound's 6-bromo substituent provides a versatile handle for cross-coupling reactions, enabling the systematic exploration of aryl and heteroaryl substitutions that enhance potency against drug-resistant M. tuberculosis strains. Its use is particularly warranted when the synthetic target requires the 3-methyl group for stereoselective coupling, as in the bedaquiline pharmacophore.

Selective MAO-B Inhibitor Development

With an IC50 of 209 nM against rat brain MAO-B [2], 6-bromo-2-methoxy-3-methylquinoline serves as a promising lead scaffold for the development of novel MAO-B inhibitors. Its >121-fold selectivity over the 6-chloro analog (which instead inhibits MAO-A) demonstrates the critical role of the bromo substituent in achieving isoform selectivity. Researchers should procure this compound for further optimization, including exploration of substituent effects at the 2- and 3-positions to improve potency and blood-brain barrier penetration for neurodegenerative disease applications.

HCV Protease Inhibitor Intermediate

As disclosed in US Patent 8,633,320, bromo-substituted quinolines including 6-bromo-2-methoxy-3-methylquinoline are key intermediates in the synthesis of HCV protease inhibitors [3]. The compound's 6-bromo group enables efficient palladium-catalyzed cross-coupling reactions essential for installing aryl or heteroaryl moieties required for antiviral activity. This patent-validated application makes the compound a strategic procurement choice for medicinal chemistry teams working on next-generation HCV therapeutics.

Gram-Scale Synthesis and Formulation

The physical properties of 6-bromo-2-methoxy-3-methylquinoline—including its higher density (1.455 g/cm³) compared to the 6-chloro analog (1.228 g/cm³) and its boiling point of 324.6 °C [4]—are critical considerations for process chemists scaling up reactions. The density difference affects crystallization, extraction, and formulation workflows, making it essential to procure and characterize this specific compound early in process development. Its established purity specifications (typically 98%) from vendors also facilitate reliable reaction optimization and impurity profiling [4].

Application
Selection Property
Validation Focus
Diarylquinoline antitubercular agent synthesis
6-Bromo cross-coupling handle
Bedaquiline analog SAR profiling
MAO-B inhibitor research
Reported MAO-B inhibitory activity
Isoform selectivity characterization
HCV protease inhibitor synthesis
Patent-disclosed synthetic utility
Antiviral agent route review
Process chemistry scale-up
Distinct physical properties (density, bp)
Crystallization and purification workflows

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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